molecular formula C8H11N7O2 B2702187 N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide CAS No. 941940-39-2

N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide

Cat. No.: B2702187
CAS No.: 941940-39-2
M. Wt: 237.223
InChI Key: WLUBGNAASMBHOK-UHFFFAOYSA-N
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Description

N'-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a heterocyclic compound featuring a triazolopyrimidine core substituted with an ethyl group at position 3 and a methoxycarbohydrazide moiety at position 5. The triazolopyrimidine scaffold is known for its structural rigidity and ability to engage in hydrogen bonding and π-π interactions, making it a valuable pharmacophore in medicinal chemistry.

Properties

IUPAC Name

methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O2/c1-3-15-7-5(11-14-15)6(9-4-10-7)12-13-8(16)17-2/h4H,3H2,1-2H3,(H,13,16)(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBGNAASMBHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazonoyl halides and alkyl carbothioates.

    Introduction of the Methoxycarbohydrazide Group: The methoxycarbohydrazide group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and the application of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the methoxycarbohydrazide position .

Mechanism of Action

The mechanism of action of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide involves its interaction with specific molecular targets. For example, as an anticancer agent, it inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and the subsequent inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Triazolopyrimidine Derivatives

Substituent Variations at Position 7

The 7-position of the triazolopyrimidine core is a critical site for functional group modifications. Below is a comparative analysis of key derivatives:

Compound Substituent at Position 7 Molecular Formula Molecular Weight Key Properties
Target Compound Methoxycarbohydrazide C₁₀H₁₄N₈O₂ 278.28 g/mol High polarity due to carbohydrazide; potential for H-bonding and aqueous solubility
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate (HR475520) Ethyl ester C₁₁H₁₄N₆O₂ 262.27 g/mol Ester group enhances lipophilicity; possible prodrug activation via hydrolysis
RG7774 (S)-pyrrolidin-3-ol C₁₈H₂₃N₉O 405.45 g/mol Chiral center introduced; improved target selectivity via stereospecific binding
VAS2870 Benzyl sulfide C₁₉H₁₆N₆OS 384.43 g/mol Sulfur atom enhances electron delocalization; reported as NADPH oxidase inhibitor
Compound 11 () N2-Methylethane-1,2-diamine C₁₈H₂₅N₇S 376.10 g/mol Thioether group increases membrane permeability; potent kinase inhibition

Key Observations :

  • Polarity and Solubility : The target compound’s carbohydrazide group likely confers higher aqueous solubility compared to lipophilic derivatives like VAS2870 or ethyl ester analogs. However, this may reduce blood-brain barrier penetration .
  • Biological Activity : Thioether (e.g., Compound 11) and sulfide (VAS2870) derivatives exhibit enhanced enzyme inhibition due to sulfur’s electron-withdrawing effects. The target compound’s carbohydrazide may favor interactions with polar enzyme pockets .
Physicochemical and Spectroscopic Properties
  • Stability : Carboxylic acid derivatives (e.g., ethyl ester in ) are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s carbohydrazide may exhibit greater stability in physiological pH .
  • Spectroscopic Confirmation :
    • HR-MS : Derivatives like Compound 11 () show precise mass matches (e.g., [M+H]+ 376.0992 vs. calculated 376.0990), confirming structural integrity. The target compound would require similar validation .
    • NMR : Substituents at position 7 produce distinct shifts. For example, the ethyl ester () shows carbonyl signals at ~169 ppm (13C NMR), while carbohydrazides may exhibit NH peaks at ~8–10 ppm (1H NMR) .

Biological Activity

N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. The molecular formula is C_{10}H_{13N_5O with a molecular weight of approximately 219.25 g/mol. The structural highlights include:

  • Triazole Ring : Contributes to the compound's interaction with nucleic acids and proteins.
  • Pyrimidine Ring : Often associated with nucleobase analogs and enzyme inhibition.
  • Methoxycarbohydrazide Group : Imparts hydrophilicity and may enhance bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.28 µM
Staphylococcus aureus0.64 µM
Pseudomonas aeruginosa0.32 µM
Enterococcus faecalis0.64 µM
Candida albicans0.50 µM

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial survival.
  • Disruption of Nucleic Acid Synthesis : The triazole ring can interfere with DNA replication and RNA transcription processes.
  • Cell Membrane Disruption : Some derivatives have shown the ability to disrupt microbial cell membranes.

Case Studies

Several case studies have explored the efficacy of triazolo-pyrimidine derivatives in clinical settings:

  • Case Study on Antibacterial Properties :
    • A study evaluated a series of triazolo-pyrimidine derivatives for their antibacterial activity against resistant strains of Staphylococcus aureus.
    • Results indicated that modifications to the methoxy group significantly enhanced antibacterial potency.
  • Antifungal Activity Assessment :
    • Another investigation focused on the antifungal properties against Candida species.
    • The study concluded that specific structural modifications led to improved efficacy compared to standard antifungal treatments.

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